molecular formula C27H20N2O4 B14106610 1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B14106610
M. Wt: 436.5 g/mol
InChI Key: GGJHFTOTMWVTIK-UHFFFAOYSA-N
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Description

1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromeno and a pyrrole-indole system, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by the formation of the spiro linkage through cyclization reactions involving chromeno and pyrrole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and DNA, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is unique due to its specific combination of a chromeno and pyrrole-indole system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

1'-methyl-2-(2-phenylethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C27H20N2O4/c1-28-20-13-7-6-12-19(20)27(26(28)32)22-23(30)18-11-5-8-14-21(18)33-24(22)25(31)29(27)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3

InChI Key

GGJHFTOTMWVTIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCC5=CC=CC=C5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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